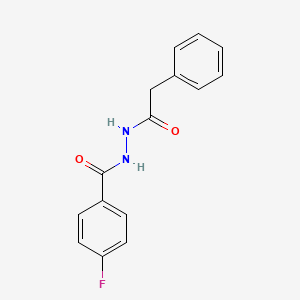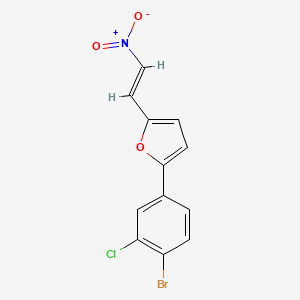![molecular formula C22H22N2O5 B5712465 2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5712465.png)
2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide, also known as TMB-4, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TMB-4 has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. In
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the disruption of bacterial and fungal cell membranes, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase enzymes and the downregulation of anti-apoptotic proteins. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial, anticancer, and antiviral properties, this compound has been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been found to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide for lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal cell death. Additionally, this compound's anticancer and antiviral properties make it a promising candidate for the development of new cancer and antiviral therapies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide. One area of interest is the development of new antimicrobial therapies based on this compound or related compounds. Another potential direction is the investigation of this compound's neuroprotective effects and its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzoic acid with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to form an active ester intermediate. This intermediate is then reacted with 2-(1-naphthyl)ethylamine to yield the final product, this compound.
Scientific Research Applications
2-(1-naphthyl)-N'-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to have antiviral activity against herpes simplex virus type 1 (HSV-1).
properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-18-11-16(12-19(27-2)21(18)28-3)22(25)29-24-20(23)13-15-9-6-8-14-7-4-5-10-17(14)15/h4-12H,13H2,1-3H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZFTCMTEDATTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)



![1-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5712417.png)
![N-ethyl-4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5712423.png)

![2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5712434.png)
![N-(4-acetylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5712437.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5712446.png)
![ethyl 4-({[(4-hydroxy-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5712462.png)
![2-(methylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5712473.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5712495.png)